molecular formula C12H16N2 B11906928 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No.: B11906928
M. Wt: 188.27 g/mol
InChI Key: GTJVWZRSYYIKSP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a synthetic compound belonging to the class of tetrahydroisoquinolines. This class of compounds is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to enhance yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated amines .

Scientific Research Applications

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of pathogen growth or protection of neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-cyclopropyl-3,4-dihydro-1H-isoquinolin-6-amine

InChI

InChI=1S/C12H16N2/c13-11-2-1-10-8-14(12-3-4-12)6-5-9(10)7-11/h1-2,7,12H,3-6,8,13H2

InChI Key

GTJVWZRSYYIKSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3=C(C2)C=CC(=C3)N

Origin of Product

United States

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